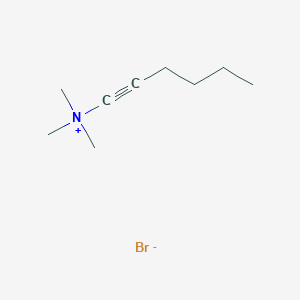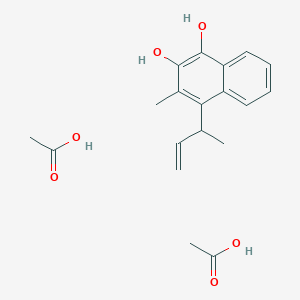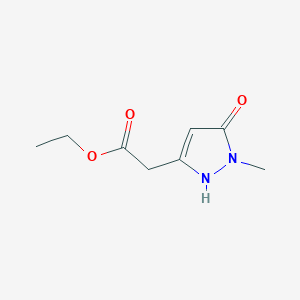![molecular formula C23H32O6 B14382802 16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane CAS No. 89807-30-7](/img/structure/B14382802.png)
16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides and aluminum chloride for Friedel–Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Wissenschaftliche Forschungsanwendungen
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its biphenyl and ether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16-[([1,1’-Biphenyl]-4-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- 2,5,8,11,14-Pentaoxahexadecane, 16-([1,1’-biphenyl]-4-ylox)
Uniqueness
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
89807-30-7 |
|---|---|
Molekularformel |
C23H32O6 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-phenylbenzene |
InChI |
InChI=1S/C23H32O6/c1-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-23-10-6-5-9-22(23)21-7-3-2-4-8-21/h2-10H,11-20H2,1H3 |
InChI-Schlüssel |
XFFJMTHGGVDGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)



![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)





![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
